molecular formula C7H15NO2 B2864934 N-methoxy-N,3-dimethylbutanamide CAS No. 147356-77-2

N-methoxy-N,3-dimethylbutanamide

Cat. No.: B2864934
CAS No.: 147356-77-2
M. Wt: 145.202
InChI Key: XRMRJHNLKBFKFF-UHFFFAOYSA-N
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Description

Conceptual Framework of Amide Chemistry with a Focus on N-methoxy-N,3-dimethylbutanamide

Amides are a fundamental functional group in organic chemistry, characterized by a carbonyl group (C=O) bonded directly to a nitrogen atom. study.comgeeksforgeeks.org The general structure can be represented as R-CO-NR'R'', where R, R', and R'' can be hydrogen atoms or organic groups. geeksforgeeks.org This linkage gives rise to unique chemical properties, including high polarity and the ability to participate in hydrogen bonding, which influences their physical properties like boiling points and solubility. solubilityofthings.com The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a resonance structure that imparts a partial double bond character to the C-N bond. chemistrytalk.org

Amides are classified based on the number of carbon-containing groups attached to the nitrogen atom. chemistrytalk.org

Table 1: Classification of Amides

Type General Structure Description
Primary Amide RCONH₂ The nitrogen atom is bonded to one acyl group and two hydrogen atoms. solubilityofthings.com
Secondary Amide RCONHR' The nitrogen atom is bonded to one acyl group, one organic group, and one hydrogen atom. solubilityofthings.com

This compound falls into the category of a tertiary amide. Its structure consists of a 3-methylbutanoyl group attached to an N-methoxy-N-methylamine moiety. This specific arrangement is central to its function as a Weinreb amide, providing a stable yet reactive center for controlled chemical transformations.

Historical Evolution and Research Trajectories of Weinreb Amides

The development of N-methoxy-N-methylamides, commonly known as Weinreb amides, was a significant advancement in synthetic organic chemistry. First reported in 1981 by Steven M. Weinreb and Steven Nahm, this class of compounds was designed to overcome a persistent challenge in the synthesis of ketones and aldehydes. orientjchem.orgwikipedia.org The direct reaction of carboxylic acid derivatives (like acid chlorides or esters) with potent organometallic reagents (such as Grignard or organolithium reagents) often leads to over-addition, yielding alcohols instead of the desired ketone. wikipedia.orgmychemblog.com

The key innovation of the Weinreb amide is its ability to react with a nucleophile to form a stable tetrahedral intermediate. orientjchem.orgacs.org This stability is attributed to the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the carbonyl oxygen and the methoxy (B1213986) oxygen on the nitrogen atom. wikipedia.orgacs.org This five-membered chelate ring prevents the collapse of the intermediate and the subsequent addition of a second equivalent of the nucleophile. orientjchem.orgorientjchem.org The desired ketone or aldehyde is then liberated upon aqueous workup. acs.org

Initial preparations of Weinreb amides typically involved the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride. mychemblog.comacs.org Over time, research has expanded the synthetic routes to include direct conversion from carboxylic acids using a variety of peptide-coupling reagents, making the process more efficient and versatile. acs.orgarkat-usa.org

Positioning this compound within the Scope of Substituted Weinreb Amides

This compound is a specific example of a substituted Weinreb amide. The core of any Weinreb amide is the N-methoxy-N-methylamide functional group. The term "substituted" refers to the nature of the acyl group (R-C=O) attached to this core. In the case of this compound, the acyl group is derived from 3-methylbutanoic acid.

The precise structure gives this compound a unique identity and set of properties, which are detailed in the table below.

Table 2: Chemical and Physical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₇H₁₅NO₂ nih.gov
Molecular Weight 145.20 g/mol nih.gov
CAS Number 147356-77-2 nih.gov

As a substituted Weinreb amide, it serves as a precursor to a specific ketone: 1-(alkyl/aryl)-3-methylbutan-1-one, following reaction with an appropriate Grignard or organolithium reagent. The branched isobutyl structure of the acyl group makes this compound a valuable building block for introducing this specific structural motif into more complex molecules.

Significance of this compound as a Research Subject in Contemporary Synthesis

The significance of this compound lies in its role as a reliable and versatile synthetic intermediate. Like all Weinreb amides, it provides a dependable method for the synthesis of ketones, which are themselves pivotal functional groups in the construction of natural products and pharmaceuticals. wikipedia.org Its utility allows for the precise formation of carbon-carbon bonds under conditions that preserve other sensitive functional groups within a molecule.

While specific, high-profile total syntheses featuring this compound are not extensively documented in broad reviews, its value is representative of the entire class of substituted Weinreb amides. The ability to prepare a specific Weinreb amide from a corresponding carboxylic acid allows chemists to generate a vast array of ketones that are not easily accessible through other methods.

More recently, the utility of the Weinreb amide functional group has expanded beyond its classical role in ketone synthesis. Researchers have begun to employ Weinreb amides as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov In this context, the amide group coordinates to a metal catalyst, directing it to activate and modify a nearby carbon-hydrogen bond, typically at the ortho-position of an aromatic ring. nih.gov While much of this research has focused on aromatic Weinreb amides, the underlying principles suggest a broader potential for this functional group, positioning compounds like this compound as potential substrates for future innovations in synthetic methodology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(2)5-7(9)8(3)10-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMRJHNLKBFKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methoxy N,3 Dimethylbutanamide and Its Advanced Derivatives

Established Protocols for Weinreb Amide Formation Applied to N-methoxy-N,3-dimethylbutanamide

The traditional and most widely practiced methods for the synthesis of this compound involve the coupling of a 3-methylbutanoic acid derivative with N,O-dimethylhydroxylamine. These protocols are characterized by their reliability and have been extensively optimized over the years.

Carboxylic Acid Activation and Amidation

A direct and frequently employed route to this compound begins with the activation of 3-methylbutanoic acid. This activation is a prerequisite for the subsequent amidation reaction with N,O-dimethylhydroxylamine, which is typically used as its hydrochloride salt. A variety of coupling agents are available to facilitate this transformation, each with its own set of advantages and limitations.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common choices for this purpose. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the N,O-dimethylhydroxylamine. A tertiary amine base, for instance, triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid released from the hydroxylamine (B1172632) salt.

Another effective class of reagents for this transformation is phosphonium (B103445) salts, including (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents often provide higher yields and cleaner reaction profiles compared to carbodiimides, albeit at a higher cost.

Table 1: Common Coupling Agents for Carboxylic Acid Activation

Coupling AgentTypical BaseCommon SolventKey Byproduct
DCCTriethylamineDichloromethane (DCM)Dicyclohexylurea
EDCDIPEADichloromethane (DCM)Water-soluble urea
BOPDIPEAN,N-Dimethylformamide (DMF)Hexamethylphosphoramide
PyBOPDIPEAN,N-Dimethylformamide (DMF)Tris(pyrrolidino)phosphine oxide

Conversion from Esters and Acid Chlorides

Alternatively, this compound can be synthesized from more activated forms of 3-methylbutanoic acid, namely its esters and acid chloride. The use of these starting materials can offer advantages in terms of reaction rate and ease of purification.

The conversion of esters, such as methyl 3-methylbutanoate, to the corresponding Weinreb amide can be achieved by direct treatment with N,O-dimethylhydroxylamine in the presence of a strong base or a Lewis acid. A common protocol involves the use of a Grignard reagent, such as isopropylmagnesium chloride, which serves to deprotonate the hydroxylamine and activate the ester carbonyl group towards nucleophilic attack.

The reaction of 3-methylbutanoyl chloride with N,O-dimethylhydroxylamine represents a highly efficient and rapid method for the synthesis of this compound. The high electrophilicity of the acid chloride allows the reaction to proceed smoothly at low temperatures, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to scavenge the hydrogen chloride byproduct.

Table 2: Synthesis from Ester and Acid Chloride Derivatives

Starting MaterialKey ReagentBaseTypical Solvent
Methyl 3-methylbutanoateN,O-DimethylhydroxylamineIsopropylmagnesium chlorideTetrahydrofuran (THF)
3-Methylbutanoyl chlorideN,O-DimethylhydroxylaminePyridine or TriethylamineDichloromethane (DCM)

Development of One-Pot Synthetic Strategies

In an effort to streamline the synthesis of this compound, significant research has been directed towards the development of one-pot procedures. These strategies offer the advantages of reduced reaction times, simplified workup procedures, and minimized waste generation by avoiding the isolation of reactive intermediates.

Phosphine (B1218219)/Halogen-Based Reagent Systems

A well-established one-pot approach involves the use of a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), in conjunction with a halogen source like carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄). In this system, the phosphine and halogen react in situ to generate a halophosphonium salt. This species then activates the carboxylic acid, forming a reactive acylphosphonium salt that is subsequently intercepted by N,O-dimethylhydroxylamine to yield the desired Weinreb amide.

Triazine-Derived Coupling Agent Methodologies

2,4,6-Trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride, has gained prominence as an economical and effective coupling agent for one-pot amide bond formation. In a typical procedure, 3-methylbutanoic acid is first activated by TCT in the presence of a base such as N-methylmorpholine (NMM). The resulting activated triazine ester is not isolated but is directly treated with N,O-dimethylhydroxylamine to furnish this compound. The byproducts derived from the triazine are readily removed, facilitating product purification.

Deoxo-Fluor Reagent Applications

The deoxofluorinating reagent, bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor, also provides a pathway for the one-pot synthesis of Weinreb amides from carboxylic acids. This reagent efficiently converts the carboxylic acid into a highly reactive acyl fluoride (B91410) intermediate. This intermediate then undergoes rapid reaction with N,O-dimethylhydroxylamine to form the target amide. While this method is effective, the handling of Deoxo-Fluor requires caution due to its reactivity and the potential for the release of corrosive hydrogen fluoride.

Table 3: Overview of One-Pot Synthetic Strategies

One-Pot MethodKey ReagentsTypical BaseIn Situ Intermediate
Phosphine/HalogenPPh₃, CCl₄TriethylamineAcylphosphonium salt
Triazine-DerivedTCTN-MethylmorpholineActivated acyl triazine ester
Deoxo-FluorDeoxo-FluorNone requiredAcyl fluoride

Stereoselective Synthesis of Chiral this compound Scaffolds

The development of synthetic methodologies to access enantiomerically pure forms of this compound and its derivatives is crucial for their application in stereocontrolled chemical synthesis. These chiral building blocks serve as valuable intermediates, and their stereochemical integrity dictates the stereochemical outcome of subsequent transformations. Methodologies for achieving this stereoselectivity primarily involve asymmetric induction from chiral precursors and the use of chiral auxiliaries.

Asymmetric Induction in this compound Precursors

One of the most direct strategies for obtaining chiral this compound scaffolds is to begin with a precursor that already contains the desired stereocenter. This approach, often utilizing molecules from the natural "chiral pool," transfers the existing chirality of the starting material to the final product.

A prominent example involves the synthesis of the chiral Weinreb amide, (S)-2-Hydroxy-N-methoxy-N,3-dimethylbutanamide, a direct precursor to this compound derivatives. The synthesis commences with a commercially available, enantiopure starting material, (S)-methyl 2-hydroxy-3-methylbutanoate. nih.govpurdue.edu The reaction proceeds by treating the α-hydroxy ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a Grignard reagent, such as isopropylmagnesium chloride. nih.govpurdue.edu This reagent facilitates the amidation of the ester to form the desired N-methoxy-N-methyl amide (Weinreb amide) while preserving the stereochemistry at the C2 position.

The general procedure involves adding the Grignard reagent to a solution of the α-hydroxy ester and N,O-dimethylhydroxylamine hydrochloride at low temperatures (e.g., -20 °C to 0 °C). nih.gov The use of multiple equivalents of the Grignard reagent is necessary to deprotonate the hydroxyl group of the ester and the hydroxylamine salt, and to drive the amidation reaction. This method provides the chiral Weinreb amide in good yield after purification by silica (B1680970) gel chromatography. nih.gov The resulting (S)-2-Hydroxy-N-methoxy-N,3-dimethylbutanamide can then be further functionalized. nih.gov

Table 1: Synthesis of Chiral Weinreb Amide Precursor via Asymmetric Induction

Starting MaterialReagentsProductYield
(S)-methyl 2-hydroxy-3-methylbutanoate1. N,O-dimethylhydroxylamine hydrochloride 2. Isopropylmagnesium chloride(S)-2-Hydroxy-N-methoxy-N,3-dimethylbutanamide67% nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. sigmaaldrich.com After the desired chiral center is created, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com This strategy is a powerful tool for asymmetric synthesis when a suitable chiral precursor is unavailable.

One application of this principle is seen in the kinetic resolution of racemic 2-hydroxyamides, which can be adapted to produce enantiomerically enriched derivatives of this compound. mdpi.com In this process, a chiral acyl-transfer catalyst is used to selectively acylate one enantiomer of a racemic mixture of α-hydroxy Weinreb amides, leaving the other enantiomer unreacted. For instance, racemic 2-hydroxy-N-methoxy-N,3-dimethylbutanamide can be subjected to acylation with diphenylacetyl chloride in the presence of a chiral catalyst. This results in the formation of an acylated product, such as (R)-2-(diphenylacetyloxy)-N-methoxy-N,3-dimethylbutanamide, with high enantiomeric excess, while the unreacted (S)-2-hydroxy-N-methoxy-N,3-dimethylbutanamide can be recovered. mdpi.com

Other types of chiral auxiliaries, such as oxazolidinones and imidazolidinones, are widely used for stereocontrolled alkylations, aldol (B89426) reactions, and other bond-forming processes. mdpi.comresearchgate.net For example, an achiral N-acyl oxazolidinone can be alkylated using an appropriate electrophile, with the stereochemical outcome being directed by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid derivative, which can then be converted to the corresponding this compound.

Synthesis of Substituted this compound Analogues

The core structure of this compound can be modified to create a diverse range of analogues with different substituents. These modifications are typically achieved by starting with a functionalized precursor or by directly derivatizing the butanamide scaffold.

A key intermediate for many of these syntheses is a chiral α-hydroxy Weinreb amide, such as (S)-2-Hydroxy-N-methoxy-N,3-dimethylbutanamide. nih.gov The hydroxyl group at the C2 position serves as a convenient handle for introducing various substituents. For example, etherification of this alcohol with allyl bromide using a base like sodium hydride (NaH) affords (S)-2-(allyloxy)-N-methoxy-N,3-dimethylbutanamide in high yield. nih.gov This introduces an allyloxy group, a versatile functional group for further chemical manipulation.

Similarly, acylation of the hydroxyl group can introduce ester functionalities. As seen in kinetic resolution studies, reaction with acylating agents like diphenylacetyl chloride can yield acylated analogues. mdpi.com

Furthermore, analogues can be synthesized by starting with different substituted precursors. For instance, the synthesis of (2R,3S)-3-Hydroxy-N-methoxy-N,2-dimethylbutanamide involves the use of a precursor that already contains a methyl group at the C2 position. ethz.ch This highlights the modularity of Weinreb amide synthesis, where the choice of starting α-hydroxy ester dictates the substitution pattern of the final product. The synthesis of α-trifluoromethyl-α-hydroxyl Weinreb amides has also been explored, demonstrating the introduction of fluorine-containing moieties. researchgate.net

Table 2: Examples of Synthesized Substituted this compound Analogues

Analogue NamePrecursorKey ReagentsYieldReference
(S)-2-(Allyloxy)-N-methoxy-N,3-dimethylbutanamide(S)-2-Hydroxy-N-methoxy-N,3-dimethylbutanamideNaH, Allyl bromide88% nih.gov
(R)-2-(Diphenylacetyloxy)-N-methoxy-N,3-dimethylbutanamide(±)-2-Hydroxy-N-methoxy-N,3-dimethylbutanamideDiphenylacetyl component, Chiral acyl-transfer catalystN/A (Kinetic Resolution) mdpi.com
(2R,3S)-3-Hydroxy-N-methoxy-N,2-dimethylbutanamideN/AN,O-dimethylhydroxylamine hydrochloride, AlMe3N/A ethz.ch

Elucidating the Chemical Reactivity and Mechanistic Pathways of N Methoxy N,3 Dimethylbutanamide

Nucleophilic Additions and Organometallic Transformations

The carbonyl group of N-methoxy-N,3-dimethylbutanamide is an electrophilic center that readily undergoes addition reactions with a wide range of nucleophiles, particularly organometallic reagents and hydrides.

The reaction of N-methoxy-N-methyl amides with organolithium or Grignard reagents is a reliable and widely used method for the synthesis of ketones, known as the Weinreb ketone synthesis. mychemblog.comwikipedia.org When an organometallic reagent (R'-M) adds to this compound, a stable tetrahedral intermediate is formed. The stability of this intermediate is attributed to the chelation of the metal ion (Li⁺ or MgX⁺) by both the newly formed alkoxide oxygen and the N-methoxy oxygen. wikipedia.orgorganic-chemistry.org This chelated species is stable at low temperatures and does not collapse to a ketone until acidic workup is performed. wikipedia.org Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, preventing a second nucleophilic addition that would otherwise lead to a tertiary alcohol. mychemblog.comorganic-chemistry.org

The general mechanism is as follows:

Nucleophilic addition of the organometallic reagent to the amide carbonyl.

Formation of a stable, five-membered ring chelated intermediate.

Hydrolytic workup to break down the intermediate and liberate the ketone.

Similarly, this compound can be reduced to the corresponding aldehyde, 3-methylbutanal, with high fidelity using hydride reagents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄). orientjchem.org The mechanism also proceeds through a stable chelated intermediate, which prevents over-reduction to the primary alcohol. acs.org The aldehyde is formed only upon aqueous workup. acs.orgresearchgate.net

Table 1: Synthesis of Carbonyl Compounds from a Representative Weinreb Amide
ReagentProduct TypeTypical Yield (%)
CH₃MgBrKetone85-95%
PhLiKetone80-90%
n-BuLiKetone83% mychemblog.com
DIBAL-HAldehyde75-85% researchgate.net
LiAlH₄Aldehyde70-80% orientjchem.org

The reduction of the Weinreb amide functional group is highly chemoselective. Hydride reagents like DIBAL-H will selectively reduce the amide to an aldehyde in the presence of less reactive functional groups. For instance, it is possible to selectively reduce an α,β-unsaturated Weinreb amide to the corresponding α,β-unsaturated aldehyde without affecting a coexisting α,β-unsaturated ester, a group that typically has similar or slightly higher reactivity. nih.gov This selectivity can be achieved by first protecting the ester in situ with a phosphine (B1218219) and a silyl (B83357) triflate, allowing the DIBAL-H to react exclusively with the Weinreb amide. nih.gov

The regiochemical control in the reduction of this compound is straightforward, as the reaction occurs exclusively at the carbonyl carbon. The stability of the resulting hemiaminal intermediate ensures that other potentially reducible sites within a more complex molecule containing this moiety would remain untouched under controlled conditions. This high degree of selectivity makes the Weinreb amide a valuable functional group for multi-step syntheses where functional group compatibility is paramount. rsc.org

Cycloaddition Reactions Involving this compound Derivatives

While this compound itself is not structured for direct participation in cycloadditions, its scaffold can be modified to include reactive components like olefins, making it a substrate for powerful ring-forming reactions.

The oxidopyrylium-olefin [5+2] cycloaddition is a powerful reaction for constructing seven-membered oxygen-containing rings (8-oxabicyclo[3.2.1]octane core structures), which are features of many complex natural products. illinoisstate.edunih.govcuny.edu In the intramolecular version of this reaction, an olefin is tethered to a pyrone precursor. Amide functionalities have been successfully used as these tethers. illinoisstate.eduillinoisstate.edu

A derivative of this compound, functionalized with an appropriate olefin tether on the butyl chain, could serve as a substrate for this reaction. The process would involve the generation of a reactive oxidopyrylium ylide from a pyrone precursor, which then undergoes an intramolecular cycloaddition with the tethered alkene. illinoisstate.edu The use of an amide tether can influence the stereochemical outcome of the reaction, and chiral auxiliaries on the amide can induce high diastereoselectivity, leading to the formation of complex, stereochemically rich tricyclic systems. harvard.edu

The N-O bond within N-alkoxy amides is susceptible to photochemical cleavage, which can initiate radical-based transformations. While direct examples of [3+2] photocycloadditions involving this compound are not prominent in the literature, related N-alkoxy amides and ureas undergo photocatalytic intramolecular hydroamination reactions. researchgate.netresearchgate.net

In these processes, a photocatalyst promotes a single-electron-transfer oxidation of a deprotonated N-alkoxy amide, generating an N-centered radical. researchgate.net If an alkene is present elsewhere in the molecule, this radical can undergo an intramolecular cyclization, typically a 5-exo-trig process, to form five-membered heterocyclic rings. researcher.life This type of reactivity highlights the potential for derivatives of this compound to participate in radical-mediated cyclization cascades to generate complex molecular scaffolds under photochemical conditions. acs.org

Catalytic Transformations of this compound

In recent years, the Weinreb amide functional group has been exploited as a weakly coordinating directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comnih.gov This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds at positions ortho to the amide group on an aromatic ring.

For example, an aryl Weinreb amide, such as N-methoxy-N-methylbenzamide, can direct palladium, ruthenium, or iridium catalysts to functionalize the C-H bonds at the ortho position of the benzene (B151609) ring. mdpi.comsemanticscholar.orgorientjchem.org This has been applied to a range of transformations including arylation, halogenation, and oxidation. nih.govacs.org The amide's carbonyl oxygen and methoxy (B1213986) group coordinate to the metal center, positioning it for a cyclometalation step that selectively activates a nearby C-H bond. researchgate.net Although this compound itself is aliphatic, its core functional group is the key enabler of this reactivity in aromatic derivatives. Furthermore, Weinreb amides have been shown to participate in nickel-catalyzed hydroamination reactions, where the amide can act as a coordinating group to influence the reaction's regio- and enantioselectivity. acs.orgacs.org

Table 2: Catalytic C-H Functionalization Directed by the Weinreb Amide Group
Catalyst SystemTransformationPosition Functionalized
Pd(OAc)₂Arylationortho-C-H orientjchem.org
Ru(II) complexesOxidation (Hydroxylation)ortho-C-H mdpi.com
Pd(OAc)₂ / Cu(OTf)₂Halogenation (I, Br, Cl)ortho-C-H nih.gov
Cp*Co(III) complexesAllylation / Iodinationortho-C-H acs.org
NiBr₂ / Chiral LigandHydroamination (Coordinating role)Not Applicable acs.orgacs.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Arylation)

N-methoxy amides, often referred to as Weinreb amides, are versatile substrates in transition metal-catalyzed cross-coupling reactions. The N-methoxy-N-methyl group can act as a directing group and can be readily converted to other functional groups, making these compounds valuable synthetic intermediates.

Palladium-catalyzed arylation reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. While specific studies on the palladium-catalyzed arylation of this compound are not extensively documented, the reactivity of the N-methoxy amide functionality is well-established. In such reactions, an aryl halide or triflate is coupled with a suitable partner in the presence of a palladium catalyst and a ligand.

The general mechanism for a palladium-catalyzed cross-coupling reaction involving an N-methoxy amide would typically proceed through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a palladium(II) intermediate.

Transmetalation or N-H Activation: In a Suzuki-type coupling, transmetalation with an organoboron reagent would occur. For a Buchwald-Hartwig type amination, coordination of the amide and subsequent N-H activation (if applicable) or a related process would take place.

Reductive Elimination: The coupled product is eliminated from the palladium(II) complex, regenerating the palladium(0) catalyst.

The N-methoxy group in this compound can influence the reaction through its electronic properties and its ability to chelate the metal center, potentially affecting the regioselectivity and efficiency of the coupling reaction.

Table 1: Representative Conditions for Palladium-Catalyzed Arylation of Amides

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂XPhosK₃PO₄Toluene100
Pd₂(dba)₃SPhosCs₂CO₃Dioxane110
PdCl₂(dppf)-Na₂CO₃DMF90

This table presents typical conditions for palladium-catalyzed arylation of amides and is intended to be representative. Actual conditions for this compound may vary.

Organocatalytic Approaches (e.g., Thiourea (B124793) Catalysis in Nitro-Mannich Reactions)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Thiourea derivatives are particularly effective catalysts for a variety of reactions, including the nitro-Mannich (or aza-Henry) reaction. This reaction involves the addition of a nitroalkane to an imine to form a β-nitroamine.

While there is no specific literature detailing the use of this compound in thiourea-catalyzed nitro-Mannich reactions, the general principles of this catalysis are well understood. The thiourea catalyst acts as a hydrogen bond donor, activating the electrophile (the imine) by forming hydrogen bonds with the nitrogen atom. Simultaneously, a basic functionality on the catalyst or a co-catalyst deprotonates the nitroalkane to form a nitronate, which then acts as the nucleophile.

The proposed mechanistic pathway for a thiourea-catalyzed nitro-Mannich reaction is as follows:

The thiourea catalyst binds to and activates the imine through hydrogen bonding.

A base abstracts a proton from the nitroalkane to generate a nucleophilic nitronate anion.

The nitronate attacks the activated imine, forming a new carbon-carbon bond.

The product dissociates from the catalyst, regenerating the active catalyst for the next cycle.

The steric bulk of the isobutyl group in this compound could potentially influence the stereochemical outcome of such a reaction if the amide were to be involved as a substrate or a directing group.

Kinetic and Mechanistic Studies of Amide Hydrolysis and Derivatization

The hydrolysis of amides is a fundamentally important reaction, though it is generally slow under neutral conditions. The rate of hydrolysis can be significantly increased by catalysis with acids or bases.

Acid-Catalyzed Hydrolysis Kinetics of Related Butanamides

The acid-catalyzed hydrolysis of amides typically follows a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yields the carboxylic acid and the protonated amine.

For a butanamide derivative like this compound, the rate of hydrolysis would be influenced by the specific substituents. Kinetic studies on related N-alkylbutanamides generally show that the reaction is first order with respect to both the amide and the acid catalyst.

The rate law for the acid-catalyzed hydrolysis of an amide can be expressed as: Rate = k[Amide][H⁺]

Where 'k' is the second-order rate constant.

Table 2: Representative Second-Order Rate Constants for Acid-Catalyzed Hydrolysis of Amides at 100 °C

AmideAcidk (10⁻⁴ M⁻¹s⁻¹)
AcetamideHCl5.8
PropanamideHCl4.9
ButanamideHCl4.2
N-MethylacetamideHCl2.1

This data is for illustrative purposes to show the relative rates of hydrolysis for simple amides and is not specific to this compound.

Steric and Electronic Effects on Reaction Rates

The rate of amide hydrolysis is sensitive to both steric and electronic effects.

Steric Effects: The isobutyl group on the acyl side of this compound introduces steric hindrance around the carbonyl carbon. This steric bulk can hinder the approach of the nucleophile (water), thereby decreasing the rate of formation of the tetrahedral intermediate. Similarly, the methyl group on the nitrogen atom also contributes to steric crowding. Generally, increasing the steric bulk on either the acyl or the nitrogen side of an amide leads to a decrease in the rate of hydrolysis.

Stereochemical Control and Chiral Applications of N Methoxy N,3 Dimethylbutanamide

Kinetic Resolution of Racemic N-methoxy-N,3-dimethylbutanamide Derivatives

Kinetic resolution is a widely employed method for separating a racemic mixture by taking advantage of the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This process results in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. wikipedia.org In the context of this compound derivatives, kinetic resolution via enantioselective acylation has proven to be a highly effective strategy.

Research has demonstrated the successful kinetic resolution of racemic 2-hydroxy-N-methoxy-N,3-dimethylbutanamide. nih.gov This process, which can be conducted through either asymmetric esterification or acylation, achieves high levels of selectivity. nih.gov For instance, the acylation of racemic (±)-2-hydroxy-N-methoxy-N,3-dimethylbutanamide using diphenylacetic anhydride (B1165640) in the presence of a chiral acyl-transfer catalyst yielded the corresponding (R)-2-(diphenylacetyloxy) ester and the unreacted (S)-2-hydroxy amide with excellent selectivity. nih.gov The efficiency of a kinetic resolution is often expressed by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A high s-value indicates a more effective separation. The kinetic resolution of the this compound derivative showed a very high s-value of 156, indicating excellent discrimination between the enantiomers. nih.gov

Table 1: Kinetic Resolution of Racemic 2-hydroxy-N-methoxy-N,3-dimethylbutanamide nih.gov
SubstrateProtocolCatalystYield of Acylated Product (%)Enantiomeric Excess of Acylated Product (%)Selectivity Factor (s)
(±)-2-hydroxy-N-methoxy-N,3-dimethylbutanamideAsymmetric Acylation(R)-Benzotetramisole4996156

Catalyst Design for Enantioselective Acyl Transfer

The success of kinetic resolution hinges on the design of the chiral catalyst, which must effectively differentiate between the two enantiomers of the substrate. For enantioselective acyl transfer reactions, several catalyst design strategies have been developed. These often involve creating a chiral environment around a nucleophilic catalytic core. researchgate.net

Common strategies for designing enantioselective acyl transfer catalysts include:

Modification of Nucleophilic Catalysts : A prevalent approach involves the structural modification of highly active achiral nucleophilic catalysts, such as 4-(N,N-dimethylamino)pyridine (DMAP). researchgate.net By introducing chiral elements into the DMAP framework, chemists have created catalysts that can induce asymmetry in acylation reactions. researchgate.net

Dual-Catalysis Systems : This approach utilizes the combined action of an achiral nucleophilic catalyst (like a DMAP derivative) and a separate chiral anion-binding catalyst. thieme-connect.com The achiral catalyst activates the acylating agent to form a reactive acylpyridinium ion pair, and the chiral anion receptor then controls the stereochemical outcome of the subsequent acyl transfer by selectively binding one of the enantiomers. thieme-connect.com

Intramolecular Catalysis : In some systems, a tethered internal nucleophilic catalyst, such as a pyridine (B92270) group, can accelerate acylation and deliver the acyl group stereoselectively. rsc.org

Chiral N-Heterocyclic Carbenes (NHCs) and Co-catalysts : The combination of an achiral NHC with a chiral co-catalyst, such as a hydroxamic acid, can create a highly selective system for the kinetic resolution of amines and related compounds. researchgate.netethz.ch

In the specific kinetic resolution of 2-hydroxy-N-methoxy-N,3-dimethylbutanamide, (R)-benzotetramisole ((R)-BTM) was employed as the chiral acyl-transfer catalyst. nih.gov This type of catalyst operates by forming a chiral acyl-isothiouronium salt intermediate, which then enantioselectively acylates one of the enantiomers of the racemic alcohol. nih.gov The design of such catalysts is crucial for achieving high selectivity factors. nih.gov

Table 2: Key Strategies in Catalyst Design for Enantioselective Acyl Transfer
StrategyDescriptionExample Catalyst ClassReference
Chiral Nucleophilic CatalystsIncorporation of chiral scaffolds into known nucleophilic catalysts like DMAP.Chiral DMAP-N-oxides, Planar-chiral ferrocene (B1249389) derivatives acs.org, researchgate.net
Dual-Catalysis / Anion-BindingCombined use of an achiral nucleophile and a chiral anion-binding catalyst (e.g., thiourea).DMAP + Chiral Thiourea (B124793) Receptor thieme-connect.com
Intramolecular Acyl TransferA tethered Lewis-basic group within the substrate directs the stereoselective acylation.Substrates with pendant pyridine groups rsc.org
Co-catalysis with NHCsAn achiral N-Heterocyclic Carbene (NHC) is paired with a chiral co-catalyst.Triazolium-derived NHC + Chiral Hydroxamic Acid researchgate.net

Transition State Analysis in Kinetic Resolution Processes

Understanding the three-dimensional structure of the transition state in the selectivity-determining step is fundamental to explaining and predicting the outcomes of asymmetric reactions. Computational studies, often using Density Functional Theory (DFT), are powerful tools for analyzing these transient structures. acs.orgnih.gov The analysis focuses on identifying the specific non-covalent interactions, such as steric hindrance and hydrogen bonding, that stabilize the transition state for one enantiomer over the other. acs.orgacs.org

In many base-catalyzed acyl transfer reactions, the process involves the formation of a tetrahedral intermediate, and the formation of this intermediate is often the rate-determining step. nih.gov The stereoselectivity arises from the difference in the free energy barriers (ΔG‡) between the two diastereomeric transition states leading to the products.

For the kinetic resolution of 2-hydroxy-N-methoxy-N,3-dimethylbutanamide with the (R)-BTM catalyst, a transition state model has been proposed. nih.gov The high selectivity is attributed to the more rapid transformation of the (R)-hydroxy amide into the (R)-acyloxy product. This occurs through a stabilized transition state, (R)-3-TS, which involves the (R)-substrate, the catalyst, and the acylating agent. nih.gov The stability of this arrangement is believed to arise from favorable steric and electronic interactions that are absent or destabilizing in the corresponding transition state for the (S)-enantiomer. nih.gov Quantum mechanical studies of similar systems have shown that factors like a "gearing effect" in the transition state can be responsible for the observed selectivity. acs.org

Diastereoselective Strategies in Reactions Utilizing this compound

Beyond separating enantiomers, this compound can be used as a chiral precursor to direct the formation of new stereocenters in a molecule, a process known as a diastereoselective reaction. The inherent chirality of the starting material influences the stereochemical outcome of the reaction, favoring the formation of one diastereomer over others.

A notable example involves the use of enantiomerically pure (S)-2-(allyloxy)-N-methoxy-N,3-dimethylbutanamide in an intramolecular asymmetric oxidopyrylium-olefin [5+2] cycloaddition. nih.gov This powerful reaction constructs complex, bridged ring systems. nih.gov The starting chiral Weinreb amide is first synthesized from (S)-methyl 2-hydroxy-3-methylbutanoate. nih.govpurdue.edu The resulting chiral center on the side chain of the oxidopyrylium precursor directs the facial selectivity of the subsequent cycloaddition, leading to the formation of the 8-oxabicyclo[3.2.1]oct-3-enone product with high diastereoselectivity. nih.gov

In a specific instance, the cycloaddition of the precursor derived from (S)-2-(allyloxy)-N-methoxy-N,3-dimethylbutanamide resulted in the corresponding cycloadduct with a high diastereomeric ratio (d.r.) of 10:1. nih.gov This demonstrates that the stereocenter adjacent to the Weinreb amide moiety effectively controls the stereochemical course of the key bond-forming step.

Table 3: Diastereoselective [5+2] Cycloaddition Using a Chiral this compound Derivative nih.gov
Chiral PrecursorReactionProductYield (%)Diastereomeric Ratio (d.r.)
Derived from (S)-2-(allyloxy)-N-methoxy-N,3-dimethylbutanamideIntramolecular Oxidopyrylium-Olefin [5+2] Cycloaddition8-Oxabicyclo[3.2.1]oct-3-enone system7410:1

Enantiopure this compound in Chiral Pool Synthesis

Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, enantiomerically pure natural products, such as amino acids or sugars, as starting materials for the synthesis of complex chiral molecules. ethz.chuni-koeln.de Enantiopure derivatives of this compound, themselves often derived from chiral pool sources like (S)-valine, are valuable intermediates in this approach.

For example, the synthesis of the chiral precursor for the diastereoselective cycloaddition mentioned previously begins with (S)-methyl 2-hydroxy-3-methylbutanoate, which can be sourced from the chiral pool. nih.govpurdue.edu This enantiopure starting material is converted to the corresponding Weinreb amide, (S)-2-hydroxy-N-methoxy-N,3-dimethylbutanamide, thereby transferring the initial chirality into a versatile synthetic building block. nih.govpurdue.edu This amide can then be further elaborated, with the original stereocenter intact, to create more complex targets. The use of enantiopure Weinreb amides is a common tactic in total synthesis, allowing for the controlled construction of specific stereoisomers of natural products and pharmaceuticals. ethz.ch

The stability of the Weinreb amide functional group to many reaction conditions, coupled with its reliable reactivity with organometallic reagents to form ketones without over-addition, makes it an ideal handle for synthetic transformations within a chiral pool strategy. By starting with an enantiopure this compound derivative, chemists can build molecular complexity with confidence that the initial stereochemical information will be preserved and transmitted throughout the synthetic sequence.

Advanced Analytical and Computational Investigations in N Methoxy N,3 Dimethylbutanamide Research

Spectroscopic Characterization for Structural Elucidation of Novel Derivatives

The unambiguous determination of the structure of novel molecules derived from N-methoxy-N,3-dimethylbutanamide relies heavily on modern spectroscopic methods. Advanced nuclear magnetic resonance and high-resolution mass spectrometry are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For derivatives of this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms. For instance, in the characterization of (S)-2-Hydroxy-N-methoxy-N,3-dimethylbutanamide, specific proton and carbon signals confirm the compound's structure. mdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish connectivity and spatial relationships between atoms, which is particularly vital for determining the relative stereochemistry of complex derivatives. nih.gov These experiments were instrumental in establishing the stereochemistry of cycloadducts derived from related chiral acetoxypyranones. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

CompoundNucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)
(S)-2-Hydroxy-N-methoxy-N,3-dimethylbutanamide mdpi.com¹H4.43–4.24m
¹H3.66dd, J = 14.0, 14.0
¹H3.28–3.20m
¹H3.19dd, J = 14.0, 14.0
¹³C175.2-
¹³C68.3-
¹³C61.1-
(R)-2-(Diphenylacetyloxy)-N-methoxy-N,3-dimethylbutanamide mdpi.com¹H7.31–7.14m
¹H5.08s
¹H4.99d, J = 7.5
¹³C172.5-
¹³C169.1-

Note: This table is interactive and presents selected data from cited research.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized compounds by providing highly accurate mass-to-charge ratio (m/z) measurements. This technique is routinely used to verify the identity of products in reactions involving this compound and its parent class, Weinreb amides. researchgate.netacs.orgacs.org For example, in studies of kinetic resolution, HRMS was used to confirm the formation of acylated products by comparing the calculated exact mass with the experimentally found mass, often with a precision of less than 5 ppm. mdpi.com

Direct Infusion-High Resolution Mass Spectrometry (DI-HRMS) has also proven to be a powerful tool for studying the mechanisms of light-mediated reactions used to synthesize Weinreb amides, allowing for the detection and characterization of transient intermediates. researchgate.netresearchgate.net

Table 2: HRMS Data for Derivatives of this compound

CompoundIonCalculated Mass [M+Na]⁺Found Mass [M+Na]⁺Reference
(S)-2-Hydroxy-N-methoxy-N,3-dimethylbutanamideC₇H₁₅NO₃Na184.0944184.0941 mdpi.com
(R)-2-(Diphenylacetyloxy)-N,N,3-trimethylbutanamideC₂₁H₂₅NO₃Na362.1727362.1710 mdpi.com

Note: This table is interactive and showcases the precision of HRMS in product identification.

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to understand and predict the behavior of molecules, complementing experimental findings. Quantum chemical calculations, particularly Density Functional Theory (DFT), are extensively used to investigate reaction mechanisms, stereoselectivity, and conformational preferences of this compound and related structures.

Quantum chemical calculations are employed to map the potential energy surfaces of reactions, identifying transition states and intermediates. This approach offers a deeper understanding of reaction mechanisms that can be difficult to probe experimentally. For instance, in the photochemical synthesis of Weinreb amides, computational studies can help elucidate the nature of key intermediates, such as charge-transfer complexes and hemiaminal esters, which have been detected by HRMS. researchgate.netresearchgate.net Similar computational approaches have been used to determine the structure of copper (II) complexes derived from related imidazolinones, confirming their geometry and explaining their catalytic inactivity in certain reactions. researchgate.net

Density Functional Theory (DFT) is a powerful computational tool for investigating the origins of stereoselectivity in chemical reactions. In a study on the kinetic resolution of 2-hydroxy-Weinreb amides, DFT calculations at the B3LYP/6-31G* level were performed to analyze the transition states of the acylation reaction. mdpi.com The calculations revealed that the high selectivity observed experimentally could be explained by the greater stability of the transition state leading to the (R)-2-acyloxy-Weinreb amide. mdpi.com These theoretical studies are crucial for rationalizing experimental outcomes and for designing more selective catalysts and reactions. pku.edu.cn

The three-dimensional shape, or conformation, of this compound and its adducts significantly influences their reactivity and interactions. Conformational analysis, often performed using a combination of NMR spectroscopy and computational modeling, helps to identify the most stable conformers. A study on N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, a molecule with the same sterically demanding 3,3-dimethylbutyl group, revealed a strong preference for the trans conformation around the C-C bond adjacent to the bulky group. nih.gov This suggests that this compound likely also exhibits a preferred conformation to minimize steric strain between the isobutyl group and the amide functionality. Furthermore, computational analysis of related phosphonoenolate intermediates in Horner-Wadsworth-Emmons reactions has shown how the geometry and resonance structures of these adducts influence reaction selectivity. chemrxiv.org

Strategic Applications of N Methoxy N,3 Dimethylbutanamide in Complex Molecule Synthesis

N-methoxy-N,3-dimethylbutanamide as a Core Building Block in Organic Synthesis

The primary role of this compound in organic synthesis is as a robust acylating agent for the formation of ketones. sioc-journal.cn The Weinreb amide functionality is renowned for its reaction with organolithium and Grignard reagents to yield ketones cleanly and in high yields. wisc.edumychemblog.com A significant advantage over other carboxylic acid derivatives, such as esters or acid chlorides, is the prevention of over-addition. mychemblog.commychemblog.com

This controlled reactivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack. wisc.edumychemblog.com This chelated intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. Consequently, the newly formed ketone is not exposed to the excess organometallic reagent in the reaction mixture, thereby preventing the common side reaction of alcohol formation. wisc.edumychemblog.com This reliability makes this compound an essential tool for introducing the 3-methylbutanoyl moiety.

The preparation of Weinreb amides like this compound is straightforward, typically involving the coupling of an activated carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride. wisc.eduorientjchem.org For instance, esters can be converted to the corresponding Weinreb amide using reagents like trimethylaluminum. mychemblog.com

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
CAS Number 147356-77-2

| Canonical SMILES | CC(C)CC(=O)N(C)OC |

Data sourced from PubChem. nih.gov

Table 2: Representative Reactions of Weinreb Amides with Organometallic Reagents

Weinreb Amide Substrate Organometallic Reagent Product Yield
N-methoxy-N-methylbenzamide Phenylmagnesium Bromide Benzophenone 98%
N-methoxy-N-methylcyclohexanecarboxamide Methyl Lithium Cyclohexyl Methyl Ketone 92%
N-methoxy-N-methyl-2-phenylacetamide Isopropylmagnesium Chloride 1-Phenyl-3-methyl-2-butanone 85%

This table presents generalized examples of Weinreb amide reactivity to illustrate the synthetic utility. Data adapted from multiple sources. wisc.edumychemblog.com

Integration into Multi-Component Reactions for Enhanced Complexity

Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating portions of each reactant. researchgate.netmdpi.com While this compound may not typically be a direct participant in classic one-pot MCRs like the Ugi or Passerini reactions, its synthetic products are ideal substrates for such processes.

The strategic integration of Weinreb amide chemistry with MCRs allows for the rapid construction of molecular diversity. A common approach involves a sequential strategy:

Ketone Synthesis: this compound is reacted with a chosen organometallic reagent to produce a specific ketone in high yield.

Multi-Component Reaction: The resulting ketone is then used as the carbonyl component in a subsequent MCR. For example, the ketone can be a substrate in a Biginelli or Hantzsch-type reaction to generate complex heterocyclic scaffolds. researchgate.net

This approach leverages the reliability of the Weinreb ketone synthesis to generate key intermediates that would otherwise be difficult to prepare. The functional group tolerance of both the Weinreb amide itself and many MCRs allows for the assembly of highly functionalized molecules, making this combined strategy highly effective in diversity-oriented synthesis and the generation of compound libraries for drug discovery. beilstein-journals.org

Utilization in the Synthesis of Specific Moieties for Natural Product Scaffolds (e.g., components of Dolastatin 10)

The structural subunits derived from this compound are found in complex and biologically active natural products. A prominent example is its role in the synthesis of Dolastatin 10 and its derivatives. google.com Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, is a potent antineoplastic peptide that inhibits tubulin polymerization. rsc.orgnih.gov

Precursor for Diverse Chemical Functionalities beyond Ketones and Aldehydes

While the synthesis of ketones and, via reduction, aldehydes is the most common application of this compound, its utility extends to the formation of other chemical functionalities. wisc.edu This versatility enhances its status as a strategic building block in organic synthesis.

One notable transformation is the reaction of Weinreb amides with certain amines in the presence of specific reagents to form other nitrogen-containing compounds. For example, reaction with amines in the presence of trifluoropropynyl lithium can lead to the formation of β-trifluoromethyl enaminones. orientjchem.org These intermediates are valuable precursors for the synthesis of five- and six-membered heterocycles. When reacted with hydrazine (B178648) or benzamidine, these enaminones can be cyclized to form substituted pyrazoles or pyrimidines, respectively. orientjchem.org

Furthermore, alternative methods for converting Weinreb amides to ketones under even milder, non-organometallic conditions have been developed. A non-classical Wittig reaction using alkylidenetriphenylphosphoranes can transform Weinreb amides into ketones via an enamine intermediate that is subsequently hydrolyzed. organic-chemistry.org This method offers high chemoselectivity and is compatible with sensitive functional groups like nitriles, broadening the synthetic applicability of this compound. organic-chemistry.org

Future Research Directions and Emerging Paradigms in N Methoxy N,3 Dimethylbutanamide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry has spurred research into more sustainable methods for amide bond formation, a cornerstone of many synthetic processes. ucl.ac.uk Traditional methods often rely on stoichiometric coupling agents that generate significant chemical waste. ucl.ac.uknih.gov Future efforts concerning N-methoxy-N,3-dimethylbutanamide are focused on overcoming these limitations by adopting more environmentally friendly strategies.

Key areas of development include:

Catalytic Dehydrative Amidation: Direct condensation of a carboxylic acid with an amine is the most atom-economical approach. Research into catalysts that can facilitate this water-releasing transformation under mild conditions is a significant goal. Boric acid has been shown to be a simple, readily available, and effective catalyst for direct amidation, often under solvent-free conditions. researchgate.net Another promising approach involves the use of a diboronic acid anhydride (B1165640) catalyst for the direct synthesis of Weinreb amides from carboxylic acids. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and green alternative to traditional chemical synthesis. Enzymes like Candida antarctica lipase (B570770) B (CALB) have demonstrated the ability to catalyze amidation reactions between free carboxylic acids and amines in environmentally safe solvents like cyclopentyl methyl ether. nih.gov This method provides excellent yields and conversions without the need for extensive purification, making it a practical and eco-friendly option for large-scale production. nih.gov

Hydrothermal Synthesis: Research has shown that amides can be readily synthesized through the direct condensation of amines and carboxylic acids in hydrothermal water (e.g., 250°C and 40 bar) without the need for a catalyst. youtube.com This method can achieve yields up to 90% within hours. youtube.com However, the process is sensitive to pH, with neutral or near-neutral conditions being most favorable, and can be strongly inhibited by the presence of certain metal ions like copper(II). youtube.com

Comparison of Sustainable Synthesis Strategies for Amides

StrategyKey FeaturesPotential AdvantagesReference
Catalytic Dehydrative AmidationUses catalysts like boric acid or diboronic acid anhydride to directly couple carboxylic acids and amines.High atom economy, reduced waste, potentially solvent-free conditions. researchgate.netrsc.org
Enzymatic Synthesis (e.g., CALB)Utilizes enzymes in green solvents to form the amide bond.High selectivity, mild reaction conditions, biodegradable catalyst, minimal purification. nih.gov
Hydrothermal SynthesisDirect condensation in high-temperature, high-pressure water without catalysts.Catalyst-free, uses water as a benign reaction medium. youtube.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to modern organic chemistry, and the development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of transformations involving this compound. Research is focused on both its synthesis and its use as a versatile synthetic intermediate.

Advanced Catalysts for Synthesis: Beyond traditional methods, new catalytic protocols for synthesizing Weinreb amides are emerging. A copper-catalyzed system using tert-butyl hydroperoxide as an oxidant enables the efficient oxidative amidation of alcohols to Weinreb amides with good to excellent yields. thieme-connect.com Palladium catalysis has also been successfully employed for the cross-coupling of organoboronic acids with N-methoxy-N-methylcarbamoyl chloride to afford Weinreb amides under mild conditions. acs.org

Weinreb Amide as a Directing Group: A significant paradigm shift involves using the Weinreb amide moiety itself as a directing group to guide transition metal catalysts for C-H functionalization. nih.govrsc.org This strategy allows for the direct and regioselective modification of otherwise inert C-H bonds. Various transition metals, including palladium, ruthenium, cobalt, rhodium, and iridium, have been utilized in these transformations. nih.govorientjchem.org For example, Pd-catalyzed C(sp³)–H arylation of aliphatic Weinreb amides has been achieved, a reaction enabled by a specially designed pyridinesulfonic acid ligand. nih.gov This ligand is thought to stabilize the cationic palladium center, facilitating the challenging C-H activation step. orientjchem.orgnih.govresearchgate.net

Selected Catalytic Systems in Weinreb Amide Chemistry

Catalyst SystemTransformationKey FeaturesReference
Copper/TBHPOxidative amidation of alcohols to Weinreb amidesUses inexpensive and stable copper catalyst with an oxidant. thieme-connect.com
Palladium/K₃PO₄·H₂OCross-coupling of organoboronic acids to form Weinreb amidesMild, efficient procedure using a commercially available carbamoyl (B1232498) chloride. acs.org
[Cp*Co(CO)I₂]/AgNTf₂Cobalt-catalyzed C-H allylation/alkenylation of aromatic Weinreb amidesUtilizes the Weinreb amide as an ortho-directing group. nih.gov
Pd(OAc)₂/3-Pyridinesulfonic AcidPalladium-catalyzed β-C(sp³)–H arylation of aliphatic Weinreb amidesLigand design enables activation of challenging C-H bonds. nih.gov

Integration of this compound Chemistry with Continuous Flow Processes

Continuous flow chemistry is revolutionizing chemical synthesis, offering advantages in safety, scalability, and efficiency over traditional batch processing. mdpi.com The integration of this compound chemistry into flow systems is an emerging area with significant potential.

Recent studies have demonstrated the successful use of flow systems for reactions involving Weinreb amides. acs.orgnih.gov For instance, a flow process has been developed for generating soluble organosodium reagents, which are then reacted with various Weinreb amides to produce ketones in good to excellent yields. acs.org This approach allows for the safe handling of highly reactive intermediates and precise control over reaction parameters such as temperature and reaction time. The ability to perform such transformations at ambient temperature within a short timeframe highlights the efficiency of flow chemistry. acs.org The scalability and improved yields offered by continuous flow make it an attractive strategy for the industrial production of complex molecules derived from this compound. numberanalytics.commdpi.com

Computational Design and Prediction of Novel this compound Transformations

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of chemical reactions. For this compound, computational tools are being applied to predict reactivity and guide the development of new transformations.

Reaction Prediction and Optimization: Machine learning and data science are emerging as powerful tools for predicting the outcomes of chemical reactions. researchgate.net For the broader class of amide couplings, models are being built to predict reaction rates and yields, although accurately predicting yields from large, diverse datasets remains a significant challenge. nih.govnih.govchemrxiv.org By training models on high-quality datasets from high-throughput experimentation (HTE), researchers are improving predictive accuracy, which can help in recommending optimal reaction conditions for new substrate pairs. researchgate.net

Mechanistic Elucidation: Density Functional Theory (DFT) calculations have become indispensable for understanding reaction mechanisms at a molecular level. In the context of Weinreb amide-directed C-H functionalization, DFT studies have provided crucial insights. For example, computational analysis revealed that the 3-pyridinesulfonic acid ligand stabilizes cationic palladium intermediates during C-H activation, promoting the dissociation of other ligands and facilitating the key bond-breaking step. nih.govorientjchem.orgnih.gov Such detailed mechanistic understanding is vital for the rational design of more efficient and selective catalysts and for predicting the feasibility of entirely new transformations involving this compound.

Q & A

Basic: What is the established synthetic route for N-methoxy-N,3-dimethylbutanamide, and how can reaction conditions be optimized for higher yields?

Answer:
this compound is synthesized via an amidation reaction between isovaleryl chloride and N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane (CH₂Cl₂), using triethylamine as a base to neutralize HCl byproducts. Key conditions include:

  • Stoichiometry: 1:1 molar ratio of isovaleryl chloride to N,O-dimethylhydroxylamine hydrochloride.
  • Solvent: CH₂Cl₂ ensures solubility and facilitates byproduct removal.
  • Reaction Time: 16 hours at ambient temperature yields 83% product as a colorless oil .
    Optimization Tips:
  • Purity of starting materials (e.g., anhydrous conditions) minimizes side reactions.
  • Adjusting base equivalents (e.g., triethylamine) may improve reaction efficiency.

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • Thin-Layer Chromatography (TLC): Rf = 0.48 (n-pentane/Et₂O 1:1) monitors reaction progress .
  • ¹H-NMR: Identifies methyl groups (δ ~1.02 ppm for tertiary CH₃), methoxy protons (δ ~3.79 ppm), and backbone protons.
  • 13C-NMR: Confirms carbonyl (C=O) resonance (~170 ppm) and quaternary carbons.
    Comparative analysis with analogous amides (e.g., bromophenyl-substituted derivatives in –4) validates spectral assignments .

Advanced: How can researchers resolve contradictions in reported yields or purity for this compound and related Weinreb amides?

Answer:

  • Parameter Screening: Systematically vary temperature, solvent (e.g., CH₂Cl₂ vs. THF), and base (e.g., triethylamine vs. DMAP) to identify optimal conditions.
  • Analytical Validation: Use High-Performance Liquid Chromatography (HPLC) to quantify impurities and Nuclear Magnetic Resonance (NMR) to detect unreacted starting materials .
  • Cross-Study Comparison: Contrast methodologies with structurally similar compounds (e.g., N-Methoxy-N,2-dimethylpropanamide in ) to isolate variables affecting yield .

Advanced: What strategies enable the study of structure-activity relationships (SAR) for this compound derivatives?

Answer:

  • Substituent Modification: Introduce electron-withdrawing (e.g., halogens) or donating groups (e.g., methoxy) at the 3-dimethyl position, as seen in bromophenyl analogs ( –4). Test biological activity (e.g., receptor binding) to correlate substituent effects .
  • Computational Modeling: Use density functional theory (DFT) to predict electronic effects on nucleophilic acyl substitution reactivity .
  • Comparative Assays: Benchmark against imidazo[4,5-b]pyridine analogs () to evaluate scaffold-specific activity .

Basic: What physicochemical properties of this compound are pivotal for its reactivity in organic synthesis?

Answer:

  • Solubility: High solubility in chloroform and dichloromethane (similar to N-Methoxy-N,2-dimethylpropanamide in ) enables homogeneous reaction conditions .
  • Stability: Hydrolytic stability under anhydrous conditions preserves the amide bond during storage.
  • Electrophilicity: The methoxy group reduces electron density at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (see for reactivity trends in amides) .

Advanced: How can mechanistic studies elucidate the role of this compound in nucleophilic acyl substitution reactions?

Answer:

  • Kinetic Isotope Effects (KIE): Replace methoxy hydrogens with deuterium to study rate-determining steps.
  • Intermediate Trapping: Use quenching agents (e.g., H₂O) to isolate tetrahedral intermediates.
  • Computational Analysis: Molecular dynamics simulations can model transition states, validated against experimental data from analogous compounds ( ) .

Basic: What impurities are commonly observed during this compound synthesis, and how are they characterized?

Answer:

  • Unreacted Starting Materials: Residual isovaleryl chloride or N,O-dimethylhydroxylamine hydrochloride detected via TLC or ¹H-NMR .
  • Byproducts: Over-alkylation products (e.g., di-methylated species) identified by mass spectrometry (MS).
  • Degradation Products: Hydrolysis under humid conditions forms carboxylic acid derivatives, monitored via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Advanced: How do electronic effects of substituents influence the biological activity of this compound analogs?

Answer:

  • Electron-Withdrawing Groups (EWGs): Enhance electrophilicity, increasing interactions with biological targets (e.g., enzyme active sites). For example, fluorobenzyloxy groups in related amides improve anticonvulsant activity ( ) .
  • Electron-Donating Groups (EDGs): Reduce reactivity but may improve solubility or pharmacokinetics. Methoxy groups in analogs demonstrate balanced bioavailability .

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